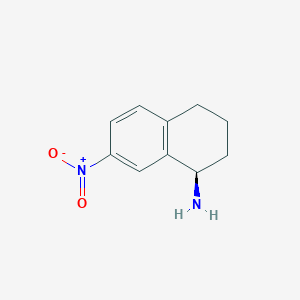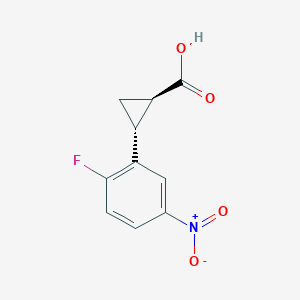
(1R,2R)-2-(2-Fluoro-5-nitrophenyl)cyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R)-2-(2-Fluoro-5-nitrophenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative with a fluorine and nitro group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(2-Fluoro-5-nitrophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of a diazo compound with an alkene in the presence of a transition metal catalyst. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at low temperatures to control the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
(1R,2R)-2-(2-Fluoro-5-nitrophenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The carboxylic acid group can be reduced to an alcohol using reagents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Reduction of the nitro group: Formation of the corresponding amine.
Reduction of the carboxylic acid: Formation of the corresponding alcohol.
Substitution of the fluorine atom: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, (1R,2R)-2-(2-Fluoro-5-nitrophenyl)cyclopropane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of fluorine and nitro groups on biological activity. It may serve as a model compound to investigate the interactions of similar structures with biological targets.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of the compound, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structural features may contribute to the design of materials with enhanced performance in various applications.
作用機序
The mechanism of action of (1R,2R)-2-(2-Fluoro-5-nitrophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity to its targets. The nitro group can undergo reduction to form reactive intermediates that may interact with biological molecules, leading to various effects.
類似化合物との比較
Similar Compounds
- (1R,2R)-2-(2-Chloro-5-nitrophenyl)cyclopropane-1-carboxylic acid
- (1R,2R)-2-(2-Bromo-5-nitrophenyl)cyclopropane-1-carboxylic acid
- (1R,2R)-2-(2-Iodo-5-nitrophenyl)cyclopropane-1-carboxylic acid
Uniqueness
The presence of the fluorine atom in (1R,2R)-2-(2-Fluoro-5-nitrophenyl)cyclopropane-1-carboxylic acid distinguishes it from its halogenated analogs. Fluorine’s unique properties, such as its high electronegativity and small size, can significantly influence the compound’s reactivity and interactions with biological targets. This makes this compound a valuable compound for various scientific research applications.
特性
分子式 |
C10H8FNO4 |
|---|---|
分子量 |
225.17 g/mol |
IUPAC名 |
(1R,2R)-2-(2-fluoro-5-nitrophenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H8FNO4/c11-9-2-1-5(12(15)16)3-7(9)6-4-8(6)10(13)14/h1-3,6,8H,4H2,(H,13,14)/t6-,8+/m0/s1 |
InChIキー |
FSRBAVSPEDPDMK-POYBYMJQSA-N |
異性体SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=C(C=CC(=C2)[N+](=O)[O-])F |
正規SMILES |
C1C(C1C(=O)O)C2=C(C=CC(=C2)[N+](=O)[O-])F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4aR,4bS,6aS,7S,9aS,9bS,11aR)-7-(Hydroxymethyl)-4a,6a-dimethyl-4b,5,6,6a,7,8,9,9a,9b,10,11,11a-dodecahydro-1H-indeno[5,4-f]quinolin-2(4aH)-one](/img/structure/B13346569.png)
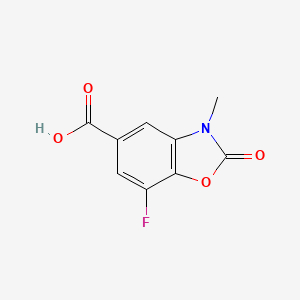
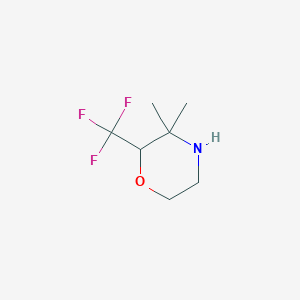
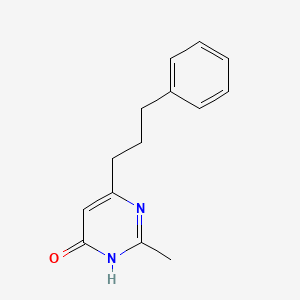
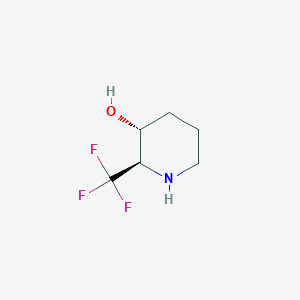


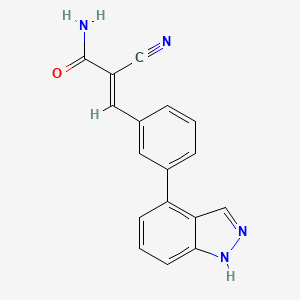
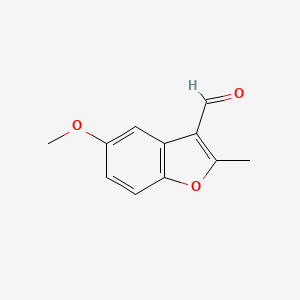
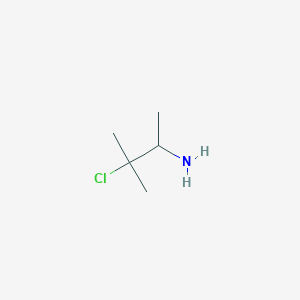
![rel-(4aR,7aR)-1-Benzyl-7a-methylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1H)-one](/img/structure/B13346610.png)
